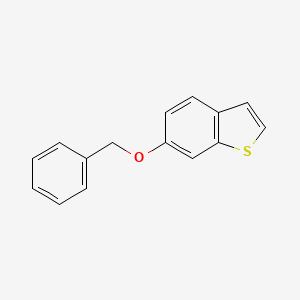

6-Benzyloxy-benzothiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12OS |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

6-phenylmethoxy-1-benzothiophene |

InChI |

InChI=1S/C15H12OS/c1-2-4-12(5-3-1)11-16-14-7-6-13-8-9-17-15(13)10-14/h1-10H,11H2 |

InChI Key |

FVWHJWRQGWJPAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CS3 |

Origin of Product |

United States |

Synthesis and Reactions of 6 Benzyloxy Benzothiophene

The synthesis of 6-Benzyloxy-benzothiophene and its derivatives often involves multi-step sequences starting from simpler, commercially available precursors. A common strategy involves the preparation of a substituted benzothiophene (B83047) core followed by the introduction of the benzyloxy group, or vice versa. For instance, a synthetic route might begin with a 6-hydroxybenzothiophene derivative, which is then etherified using benzyl (B1604629) bromide in the presence of a base.

Chemical reactions involving this compound can be directed at several sites within the molecule. The benzothiophene ring system can undergo electrophilic substitution reactions, although the position of substitution will be influenced by the existing benzyloxy group. The benzylic ether linkage can be cleaved under specific reaction conditions, such as catalytic hydrogenation, to yield the corresponding 6-hydroxybenzothiophene. The aromatic rings of both the benzothiophene and the benzyl group can also participate in various coupling reactions to build more complex molecular architectures.

Elucidation of Reaction Mechanisms in the Formation of 6 Benzyloxy Benzothiophene

Detailed Investigation of Catalytic Cycles (e.g., Pd(II) Redox Catalysis)

Palladium catalysis offers a powerful tool for the construction of the benzothiophene (B83047) ring system. The catalytic cycles involved are often complex, relying on the versatile redox chemistry of palladium.

A common strategy involves the palladium(II)-catalyzed oxidative C-H activation and subsequent annulation. For instance, the C2-selective olefination of benzo[b]thiophene 1,1-dioxides with alkenes provides a model for such transformations. acs.org A plausible catalytic cycle, based on experimental and computational evidence, begins with the reversible C-H activation of the benzothiophene precursor by a Pd(II) species to form a palladacycle intermediate (IM1). This intermediate then coordinates with the alkene (e.g., styrene) to give IM2. A subsequent migratory insertion step leads to the formation of a seven-membered ring intermediate (IM3). The cycle is completed by β-hydride elimination, which releases the alkenylated benzothiophene product and a Pd(II)H species. The active Pd(II) catalyst is regenerated through oxidation. acs.org

Another prominent palladium-catalyzed route involves the cyclization of appropriately substituted precursors, such as 1-(2-mercaptophenyl)-2-yn-1-ols. In one example, a PdI₂/KI catalytic system promotes a heterocyclodehydration process to yield 2-alkenyl-benzothiophenes. researchgate.net A related, more complex cascade reaction uses 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol under aerobic conditions to form benzothiophene-3-carboxylic esters. acs.org The proposed catalytic cycle for this transformation is initiated by an intramolecular S-5-endo-dig cyclization. This is followed by a sequence of iodide-promoted S-demethylation, alkoxycarbonylation with CO, and finally, the reoxidation of Pd(0) to Pd(II) by oxygen to close the catalytic loop. acs.org

The synthesis of dibenzothiophenes from 2-biphenylthiols has been achieved using a simple PdCl₂/DMSO system, where DMSO acts as both the solvent and the oxidant, highlighting that complex ligands or co-catalysts are not always necessary. researchgate.net

Table 1: Key Steps in a Proposed Pd(II)-Catalyzed C-H Olefination Cycle This table is interactive. Click on the headers to sort.

| Step | Description | Intermediate(s) | Role of Palladium |

|---|---|---|---|

| 1. C-H Activation | Reversible activation of a C-H bond on the benzothiophene ring. | Palladacycle (IM1) | Pd(II) acts as an electrophile. |

| 2. Coordination | Coordination of the alkene to the palladium center. | Pd-alkene complex (IM2) | Pd(II) serves as a coordination site. |

| 3. Migratory Insertion | Insertion of the alkene into the Pd-C bond. | Seven-membered ring (IM3) | Facilitates C-C bond formation. |

| 4. β-Hydride Elimination | Elimination of a hydride to form the C=C double bond. | Product + Pd(II)H | Releases the final product. |

| 5. Regeneration | Oxidation of Pd(II)H back to the active Pd(II) catalyst. | Pd(II) species | Completes the catalytic cycle. |

Data sourced from reference acs.org.

Identification and Characterization of Reactive Intermediates (e.g., Zwitterionic, Sulfonium (B1226848), Carbanionic Species)

The pathways to benzothiophenes are often populated by highly reactive, transient intermediates. Their identification, often through trapping experiments, spectroscopic analysis, or computational studies, is crucial for mechanistic elucidation.

Sulfonium intermediates are frequently invoked in reactions involving electrophilic cyclization or rearrangement. The synthesis of benzothiophenes from aryl sulfoxides and allenenitriles proceeds through a sulfonium- thaiscience.infothaiscience.info-rearrangement mechanism. researchgate.net Similarly, the electrophilic cyclization of o-alkynyl thioanisoles can be mediated by an external electrophilic sulfur source, which generates a key three-membered sulfonium ring intermediate. nih.gov Intramolecular nucleophilic attack by the tethered alkyne then leads to the benzothiophene product. nih.gov In some cases, sulfonium ylides, which are neutral species with adjacent positive and negative charges on sulfur and carbon, serve as precursors for benzo[b]thiophene 1,1-dioxides via spirocyclic intermediates. acs.org

Zwitterionic intermediates are common in photochemical reactions and syntheses involving arynes. The photochemical electrocyclic ring closure of benzothiophene carboxanilides produces zwitterionic intermediates that can expel leaving groups. researchgate.netmarquette.edu In a different approach, the reaction of arynes with alkynyl sulfides involves the initial nucleophilic attack of the sulfur atom onto the aryne. This step forms a zwitterionic intermediate which, upon protonation and cyclization, yields the benzothiophene skeleton. rsc.org

Carbanionic species have also been identified as key intermediates. For example, the base-mediated tandem condensation of o-iodoarylacetonitriles with dithioesters involves the formation of a carbanion that participates in the cyclization. organic-chemistry.org While not a formation reaction, the cleavage of the benzothiophene ring can be induced by a carbanion generated at the C-3 position, demonstrating the potential for such intermediates to be involved in ring-forming or rearranging pathways. researchgate.net Photocatalysis can also be harnessed to generate nucleophilic alkyl carbanions from precursors like benzothiazolines, which then engage in C-C bond formation. uni-regensburg.demdpi.com

Analysis of Radical Pathways and Electron Transfer Mechanisms in Benzothiophene Formation

Radical-mediated reactions provide a powerful alternative to traditional ionic pathways for constructing the benzothiophene core, often under mild conditions. These reactions are typically initiated by a single-electron transfer (SET) event.

Visible-light photocatalysis has emerged as a prominent strategy for generating radicals for benzothiophene synthesis. acs.org A common mechanism involves the excitation of a photocatalyst (like Eosin Y or a Ruthenium complex) by light. acs.orgresearchgate.net The excited-state photocatalyst then engages in a SET with a precursor, such as an o-methylthio-arenediazonium salt, to generate an aryl radical. acs.orgbeilstein-journals.org This aryl radical adds to an alkyne, producing a vinyl radical. Subsequent intramolecular cyclization onto the sulfur atom forms a sulphuranyl radical intermediate. acs.org The catalytic cycle is closed by the oxidation of this radical intermediate, which leads to the final product after rearomatization. acs.orgbeilstein-journals.org The radical nature of these pathways is often confirmed by trapping experiments using agents like TEMPO. acs.org

Electrochemical methods can also be employed to generate the necessary radical intermediates. In the synthesis of 2-arylbenzothiophenes, the electrochemical reduction of a benzenediazonium (B1195382) salt at the cathode produces an aryl radical, which triggers a cascade of intermolecular addition to an alkyne and intramolecular cyclization. xmu.edu.cn

Transition-metal-free syntheses can also proceed via radical mechanisms. The base-promoted reaction of o-iodoarylacetonitriles with dithioesters is proposed to occur via a radical nucleophilic substitution (Sᵣₙ1) mechanism. organic-chemistry.org This hypothesis is supported by the observation that the reaction is sensitive to radical inhibitors. organic-chemistry.org

Table 2: General Steps in a Photocatalytic Radical Annulation for Benzothiophene Synthesis This table is interactive. Click on the headers to sort.

| Step | Description | Key Intermediate | Initiation Method |

|---|---|---|---|

| 1. Initiation | Generation of an aryl radical from a precursor. | Aryl radical | Single Electron Transfer (SET) from an excited photocatalyst. |

| 2. Addition | Intermolecular addition of the aryl radical to an alkyne. | Vinyl radical | Radical C-C bond formation. |

| 3. Cyclization | Intramolecular 5-exo-trig cyclization onto the sulfur atom. | Sulphuranyl radical | Radical C-S bond formation. |

| 4. Oxidation & Rearomatization | Oxidation of the radical intermediate to a cation, followed by loss of a group (e.g., methyl) to form the aromatic ring. | Cationic intermediate | Completes the photocatalytic cycle. |

Data sourced from references acs.orgbeilstein-journals.orgxmu.edu.cn.

Kinetic and Isotopic Labeling Studies for Mechanistic Validation

To move from a proposed mechanism to a validated one, kinetic and isotopic labeling studies are indispensable. These experiments provide quantitative data and unambiguous evidence for bond-forming and bond-breaking steps.

Kinetic studies, which measure reaction rates as a function of reactant concentrations and temperature, help to formulate a rate law. For the hydrogenation of benzothiophene using a Ruthenium complex, the reaction was found to proceed according to the rate law r = k[cat][H₂], indicating that the reaction is first order in both the catalyst and hydrogen concentration. thaiscience.info While this study focuses on the modification rather than the formation of the ring, the methodology is directly applicable. In the hydrodesulfurization of benzothiophene, kinetic models based on Langmuir-Hinshelwood relationships have been developed to describe the disappearance of the reactant and the formation of intermediates. tandfonline.com

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. In the synthesis of benzothiophenes from arynes and alkynyl sulfides, deuteration experiments were conducted to identify the proton source for the final protonation step. rsc.org By using deuterated solvents (CD₃CN) or adding D₂O, it was shown that the proton (or deuteron) is incorporated into the product, supporting the proposed mechanism where a zwitterionic intermediate is quenched by a proton source. rsc.org

Computational Mechanistic Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for exploring reaction mechanisms. It allows for the characterization of transient intermediates and transition states that are difficult or impossible to observe experimentally.

DFT calculations have been used to map the potential energy surfaces (PES) for various benzothiophene-forming reactions. In the metal-free arylation of benzothiophene S-oxides, computational studies revealed a stepwise mechanism. nih.gov The calculations showed that the reaction does not proceed through a concerted sigmatropic rearrangement, but rather via the heterolytic cleavage of an S-O bond to form a π-stacked complex between the benzothiophene and a phenoxonium cation. nih.govresearchgate.net The subsequent C-C bond formation was identified as the regio-determining step, with the computed energy barriers correctly predicting the experimentally observed regioselectivity. nih.gov

In studies of benzothiophene pyrolysis, DFT calculations have identified the most favorable initial decomposition steps, such as C-S bond homolysis or H-transfer reactions, by comparing their respective energy barriers. hep.com.cnresearchgate.net These studies can predict the dominant reaction pathways and products under high-temperature conditions. researchgate.net

For the electrochemical synthesis of benzothiophene-1,1-dioxides, computational studies were used to rationalize the observed selectivity. The calculations revealed that the reaction proceeds via a selective ipso-addition to form a strained quaternary spirocyclic intermediate, which then undergoes a rearrangement to yield the final product. rsc.org Furthermore, DFT has been employed to investigate the hydrodesulfurization mechanisms of benzothiophene on catalyst surfaces, providing insights into the roles of different active sites. kaust.edu.sa

Table 3: Examples of Computational Insights into Benzothiophene Chemistry This table is interactive. Click on the headers to sort.

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| C-H Arylation | DFT (M06-2X) | Stepwise mechanism via a π-complex intermediate; C-C formation is regio-determining. | nih.govresearchgate.net |

| Pyrolysis | DFT | C₁-to-C₂ H-migration is the most favorable initial decomposition step due to the lowest energy barrier. | hep.com.cnresearchgate.net |

| Electrochemical Synthesis | DFT | Selective ipso-addition leads to a spirocyclic intermediate, rationalizing product formation. | rsc.org |

| Dimerization | DFT (B3LYP) | Lowest energy dimerization pathway involves a pseudopericyclic [2+2] face-to-face addition. | acs.org |

| Hydrodesulfurization | DFT | Brim sites on CoMoS catalysts are more favorable for the HDS of benzothiophene. | kaust.edu.sa |

Advanced Spectroscopic and Structural Characterization of 6 Benzyloxy Benzothiophene Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-benzyloxy-benzothiophene analogues. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom in the molecule, while 2D-NMR techniques establish connectivity and spatial relationships.

In the ¹H NMR spectrum of a typical this compound derivative, the aromatic protons of the benzothiophene (B83047) core and the benzyloxy group appear in distinct regions. The protons on the thiophene (B33073) ring typically resonate at lower field due to the heteroatom's influence. The benzylic protons (—O-CH₂—) usually appear as a characteristic singlet.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms, including quaternary carbons. The chemical shifts are sensitive to the electronic environment, allowing for the clear identification of carbons in the benzothiophene skeleton, the benzyloxy substituent, and any other functional groups. For instance, the carbon atoms bonded to the oxygen and sulfur heteroatoms exhibit characteristic downfield shifts.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm the assignments made from 1D spectra. COSY spectra reveal proton-proton coupling networks, helping to assign adjacent protons within the aromatic rings. HSQC spectra correlate each proton with its directly attached carbon atom, providing definitive C-H connectivity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogues

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzothiophene Aromatic Protons | 7.0 - 8.0 | 115 - 145 |

| Benzyloxy Aromatic Protons | 7.2 - 7.5 | 127 - 137 |

| Benzylic Protons (—O-CH₂—) | 5.0 - 5.5 | 65 - 75 |

Vibrational Spectroscopy (FT-IR) for Functional Group and Bond Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of bonds within this compound analogues. The infrared spectrum provides a unique fingerprint of the molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key vibrational bands in the FT-IR spectrum of this compound include C-H stretching vibrations from the aromatic rings, C-O-C stretching from the ether linkage, and vibrations associated with the benzothiophene core. The presence of the aromatic C-H stretching bands typically appears above 3000 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The characteristic asymmetric and symmetric C-O-C stretching of the benzyl (B1604629) ether group is a key indicator of the benzyloxy substituent.

Table 2: Characteristic FT-IR Absorption Bands for this compound Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (benzylic) | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Asymmetric Stretch | 1200 - 1275 |

| C-O-C Symmetric Stretch | 1000 - 1100 |

| C-S Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS/LC-MS/ESI-MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of this compound and its derivatives. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) allow for the analysis of complex mixtures and provide valuable structural information through fragmentation patterns. rsc.orgnih.govau.dk

HRMS provides a highly accurate mass measurement, which is used to deduce the molecular formula with a high degree of confidence. ESI-MS is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, confirming the molecular weight. rsc.org

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, yielding a characteristic pattern of daughter ions. The fragmentation of this compound analogues often involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) or a benzothiophenoxy radical cation. nih.govresearchgate.net The fragmentation pathways provide corroborating evidence for the proposed molecular structure. nih.gov

Table 3: Expected Key Fragments in the ESI-MS/MS Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [M+H]⁺ | Protonated this compound | 241 |

| [C₇H₇]⁺ | Benzyl cation | 91 |

| [C₈H₅SO]⁺ | 6-Oxobenzothiophene radical cation | 149 |

Electronic Absorption and Emission Spectroscopy for Optoelectronic Property Probing (UV-Vis, Fluorescence Quantum Yields)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the optoelectronic properties of this compound analogues. These properties are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

The UV-Vis absorption spectrum reveals the electronic transitions within the molecule. Benzothiophene derivatives typically exhibit absorption bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated aromatic system. The position and intensity of these absorption maxima can be influenced by the nature and position of substituents. mdpi.com

Fluorescence spectroscopy provides information about the emissive properties of the molecule after excitation. Many benzothiophene derivatives are known to be fluorescent. rsc.orgresearchgate.net The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter for assessing the efficiency of light emission. researchgate.net The emission properties of these compounds can be tuned by modifying the molecular structure. mdpi.com

Table 4: Representative Optoelectronic Properties of Functionalized Benzothiophene Derivatives

| Parameter | Typical Range |

| Absorption Maximum (λabs) | 250 - 350 nm |

| Emission Maximum (λem) | 350 - 450 nm |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.8 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure and crystal packing of this compound analogues in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

The crystal structure reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions such as π-π stacking and C-H···π interactions. These interactions play a crucial role in the material's bulk properties, including its thermal stability and charge transport characteristics. mdpi.com The planarity of the benzothiophene core and the orientation of the benzyloxy substituent can be precisely determined, providing insights into the steric and electronic effects within the molecule. researchgate.net

Electrochemical Characterization using Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of this compound analogues. By measuring the current response to a varying potential, the oxidation and reduction potentials of the compound can be determined. These redox potentials are crucial for understanding the electronic structure and for designing materials for electronic devices.

The oxidation potential is related to the energy of the Highest Occupied Molecular Orbital (HOMO), while the reduction potential is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap, which can be estimated from the electrochemical data, is a key parameter that influences the electronic and optical properties of the material. The reversibility of the redox processes provides information about the stability of the charged species.

Table 5: Representative Electrochemical Data for Benzothiophene Derivatives

| Parameter | Typical Potential Range (vs. Fc/Fc⁺) |

| Oxidation Potential (Eox) | 0.5 - 1.5 V |

| Reduction Potential (Ered) | -1.5 - -2.5 V |

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Material Stability and Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of this compound analogues. These properties are critical for the processing and long-term stability of materials in various applications.

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature (Td). A high decomposition temperature indicates good thermal stability. mdpi.comnih.gov

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points (Tm), glass transitions (Tg), and other phase transitions. nih.govresearchgate.netnih.gov The presence of sharp melting peaks in the DSC thermogram is indicative of a crystalline material. nih.gov These thermal properties are important for defining the temperature range in which the material can be processed and used without degradation. mdpi.com

Table 6: Representative Thermal Properties of Benzothiophene Derivatives

| Parameter | Typical Temperature Range (°C) |

| Decomposition Temperature (Td, from TGA) | > 250 |

| Melting Point (Tm, from DSC) | 100 - 250 |

Surface and Thin-Film Morphology Characterization (Atomic Force Microscopy - AFM, X-ray Diffraction - XRD for film studies)

The performance of organic electronic devices based on this compound analogues is intrinsically linked to the molecular ordering and morphology of the active material in its thin-film state. Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are powerful and complementary techniques employed to probe the surface topography and crystal structure of these thin films, providing crucial insights into the material's solid-state packing and its influence on charge transport properties.

Atomic Force Microscopy (AFM) provides a topographical map of the thin film's surface, revealing key morphological features such as grain size, shape, and surface roughness. For instance, studies on various benzothiophene derivatives have shown that the substrate temperature during physical vapor deposition significantly impacts the thin-film morphology. nih.gov AFM investigations of an oligoethylene glycol-substituted benzothieno-benzothiophene (OEG-BTBT) derivative revealed that films deposited at room temperature exhibited small lateral grain sizes with a root mean square (RMS) roughness of 2.0 nm. nih.gov In contrast, deposition at an elevated substrate temperature of 60 °C led to a substantial improvement in the thin-film quality, with the formation of crystal domains with significantly larger lateral dimensions (>1 μm) while maintaining a similar RMS roughness of 2.2 nm. nih.gov

Further AFM analysis of other benzothiophene analogues, such as 2,7-bis(octyloxy) rsc.orgbenzothieno[3,2-b]-benzothiophene (C8O-BTBT-OC8), has demonstrated the presence of terraced islands on top of a continuous film. rsc.org The height of these terraces can correspond to the interlayer spacing of the molecular packing, providing information about the orientation of the molecules relative to the substrate. nih.gov While AFM is invaluable for visualizing the surface, it does not typically provide information about the underlying film morphology beneath the top layer. nih.gov

X-ray Diffraction (XRD) , particularly in grazing incidence wide-angle X-ray scattering (GIWAXS) mode, is essential for determining the crystal structure, molecular packing, and orientation within the bulk of the thin film. researchgate.netnih.gov XRD studies on benzothienobenzothiophene (BTBT)-based conjugated oligomers have indicated the formation of highly crystalline films with large domain sizes on suitably modified substrates. researchgate.netnih.gov The diffraction patterns reveal the interlayer spacing (d-spacing) and can be used to identify different polymorphs (crystal structures) of the material. researchgate.netnih.gov

For example, in C8O-BTBT-OC8 thin films, a substrate-induced phase (SIP) that differs from the bulk structure has been identified. researchgate.netnih.gov GIWAXS studies have shown that upon annealing, these films can undergo a reversible structural transition to a high-temperature phase (HTP) characterized by a different molecular tilt angle and an enlarged in-plane unit cell. nih.gov The ability to identify and control such polymorphs is crucial, as the molecular packing at the interface directly impacts the charge carrier mobility in organic field-effect transistors (OFETs). nih.gov The combination of AFM and XRD provides a comprehensive understanding of the thin-film structure, from the surface morphology down to the molecular arrangement, which is critical for optimizing the performance of electronic devices based on these materials. rsc.org

Table 1: Representative AFM and XRD Data for Benzothiophene Analogues

| Compound | Deposition/Annealing Conditions | AFM Findings | XRD/GIWAXS Findings |

| OEG-BTBT | Deposited at 23 °C | Small lateral grain size, RMS roughness of 2.0 nm nih.gov | --- |

| OEG-BTBT | Deposited at 60 °C | Larger crystal domains (>1 μm), RMS roughness of 2.2 nm nih.gov | --- |

| C8O-BTBT-OC8 | Deposited at room temperature | Laterally homogeneous morphology with terraced islands rsc.org | Substrate-induced phase (SIP) researchgate.netnih.gov |

| C8O-BTBT-OC8 | Annealed at T ≥ 90 °C | --- | Transition to a high-temperature phase (HTP) with a molecular tilt angle of ≈39° nih.gov |

| 2,2'-bi rsc.orgbenzothieno[3,2-b]benzothiophene | --- | Large domain sizes on modified substrates researchgate.netnih.gov | Highly crystalline films researchgate.netnih.gov |

| 5,5'-bis( rsc.orgbenzothieno[3,2-b]benzothiophen-2-yl)-2,2'-bithiophene | --- | Large domain sizes on modified substrates researchgate.netnih.gov | Highly crystalline films researchgate.netnih.gov |

Theoretical and Computational Chemistry Approaches to 6 Benzyloxy Benzothiophene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Benzyloxy-benzothiophene. Density Functional Theory (DFT) is a widely used method for these calculations, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT): DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry of this compound and to calculate its electronic properties. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and potential for charge transfer within the molecule. For this compound, the electron-rich benzothiophene (B83047) and benzyloxy moieties are expected to significantly influence the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping: The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) indicate electron-poor areas, prone to nucleophilic attack. In this compound, the oxygen and sulfur atoms are expected to be regions of high electron density, while the hydrogen atoms of the aromatic rings would exhibit positive potential.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.1 D |

Computational Modeling of Spectroscopic Properties

Computational methods can accurately predict the spectroscopic properties of molecules, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. By comparing the calculated chemical shifts with experimental data, the molecular structure can be confirmed. The chemical environment of each proton and carbon atom in this compound will determine its specific chemical shift.

UV-Vis Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) observed in the experimental spectrum. The predicted UV-Vis spectrum for this compound would reveal the electronic transitions between its molecular orbitals.

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (aromatic protons) | 7.0 - 8.0 ppm |

| ¹³C NMR | Chemical Shift (aromatic carbons) | 110 - 140 ppm |

| UV-Vis | λ_max | 290 nm |

Prediction of Optoelectronic Properties and Charge Transport Characteristics

The benzothiophene core is a well-known building block for organic electronic materials. Computational modeling can predict the optoelectronic and charge transport properties of this compound, assessing its potential for applications in organic electronics. Key parameters include the ionization potential (IP), electron affinity (EA), and reorganization energies for both holes (λh) and electrons (λe). A low reorganization energy is desirable for efficient charge transport. DFT calculations can provide valuable insights into how the benzyloxy substituent influences the charge transport properties of the benzothiophene scaffold.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and assessing the stability of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of this compound and the dynamics of its structural fluctuations. These simulations provide a deeper understanding of the molecule's flexibility and its interactions with its environment, which is crucial for understanding its biological activity and material properties.

Molecular Docking and Protein-Ligand Interaction Studies for Biological Insights

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Given that benzothiophene derivatives are known to possess a wide range of biological activities, molecular docking studies of this compound against various protein targets can provide insights into its potential therapeutic applications. The docking results, including the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site, can guide the design of more potent and selective analogs.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Val523, Ala527, Ser353 |

| Tyrosine Kinase | -7.9 | Leu248, Gly249, Val256 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Design

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). By developing a robust QSAR model for a series of benzothiophene derivatives including this compound, it is possible to predict the activity of new, unsynthesized compounds. These models rely on molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. QSAR and QSPR models are valuable tools for the rational design of new molecules with desired properties, accelerating the discovery process.

Mechanistic Chemical Biology Investigations of 6 Benzyloxy Benzothiophene Derivatives

Exploration of Molecular Targets and Binding Mechanisms

The biological activity of 6-benzyloxy-benzothiophene derivatives is intrinsically linked to their ability to interact with specific molecular targets within the cell. Research has primarily focused on their roles as enzyme inhibitors and receptor modulators.

Enzyme Inhibition Studies (e.g., Cholinesterases, Viral Proteases)

Derivatives of the benzothiophene (B83047) scaffold have been investigated as inhibitors of various enzymes, including cholinesterases and viral proteases.

Cholinesterases: Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Studies on benzothiophene-chalcone hybrids have demonstrated their potential as cholinesterase inhibitors. For instance, certain hybrids have shown better inhibitory activity against both AChE and BChE compared to the parent benzothiophene compounds. Molecular docking studies have been employed to understand the binding interactions between these inhibitors and the active sites of the enzymes. nih.govsemanticscholar.orgbohrium.com While these studies establish the potential of the broader benzothiophene class, specific investigations into 6-benzyloxy substituted derivatives are needed to delineate the precise role of this functional group in cholinesterase inhibition.

Viral Proteases: The replication of many viruses depends on the function of viral proteases, making them attractive targets for antiviral drug development. Benzothiazole-based inhibitors have been shown to be effective against coronaviral main proteases (Mpro). mdpi.com While not a direct study of this compound, this highlights the potential of the broader benzothiophene and related heterocyclic scaffolds to interact with and inhibit viral proteases. nih.gov Furthermore, research has identified benzothiophene derivatives as inhibitors of flaviviruses by targeting the RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. nih.gov These findings suggest that this compound derivatives could be explored for their potential as antiviral agents by targeting essential viral enzymes.

Receptor Modulation Mechanisms (e.g., Estrogen Receptor Modulation)

A significant area of research for 6-hydroxy-benzothiophene derivatives, the active form of many 6-benzyloxy-benzothiophenes, has been their role as selective estrogen receptor modulators (SERMs). nih.govebrary.net The benzyloxy group often serves as a prodrug moiety, which is cleaved in vivo to reveal the active hydroxyl group. These compounds can exhibit either estrogenic or antiestrogenic effects in different tissues.

The mechanism of action involves binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This binding can modulate the expression of estrogen-responsive genes. For example, raloxifene (B1678788), a well-known SERM with a 6-hydroxy-benzothiophene core, acts as an estrogen antagonist in breast and uterine tissues while acting as an agonist in bone. acs.org This tissue-selective activity is a hallmark of SERMs.

Computational modeling and binding affinity studies have been used to understand the structure-activity relationships of these benzothiophene-based SERMs. These studies have shown that modifications to the benzothiophene core can modulate both the affinity for ERα and ERβ and the oxidative activity of the molecule. nih.gov For instance, novel 6-OH-benzothiophene derivatives have been designed and synthesized as covalent antagonists of ERα, showing potent antiproliferative efficacy in ER-positive breast cancer cells. researchgate.net Docking simulations have revealed that these compounds can covalently bind to a cysteine residue in the ERα active site. researchgate.net

| Compound | Target Receptor | Mechanism of Action | Therapeutic Potential |

| Raloxifene | Estrogen Receptor α/β | Selective Estrogen Receptor Modulator (SERM) | Osteoporosis, Breast Cancer Prevention ebrary.netacs.org |

| Arzoxifene | Estrogen Receptor α/β | SERM with improved pharmacokinetics | Breast Cancer Prevention ebrary.net |

| Novel 6-OH-benzothiophene derivatives | Estrogen Receptor α | Covalent antagonist | ER+ Breast Cancer researchgate.net |

Cellular and Subcellular Mechanistic Probes

The ability of this compound derivatives to selectively interact with specific cellular targets makes them valuable as mechanistic probes to study cellular and subcellular processes. Their fluorescent properties, often inherent to the benzothiophene core, can be exploited for imaging applications. rsc.org For example, thiophene-conjugated benzothiazole (B30560) derivatives have been developed as fluorescent probes for staining subcellular organelles like mitochondria and lipid droplets in living cells. rawdatalibrary.net This suggests that appropriately designed this compound derivatives could be utilized to visualize and study the dynamics of their target receptors or enzymes within the cellular environment.

Furthermore, by observing the cellular responses to treatment with these compounds, researchers can gain insights into the signaling pathways they modulate. For instance, the antiproliferative effects of SERMs in breast cancer cells can be used to probe the intricate signaling cascades downstream of estrogen receptor activation. researchgate.net

Structure-Mechanism Relationships in Biological Pathways (e.g., Anti-inflammatory, Anti-microbial, Anti-cancer mechanisms)

Anti-inflammatory Mechanisms: Benzothiophene derivatives have shown potential as anti-inflammatory agents. researchgate.net For example, a benzothiophene inhibitor of MAPK-activated protein kinase 2 (MK2) has demonstrated oral anti-inflammatory efficacy by inhibiting the production of TNFα. researchgate.net The anti-inflammatory effects of some natural compounds are mediated through the inhibition of inflammatory mediators like nitric oxide (NO), cyclooxygenase (COX), and lipoxygenase (LOX). mdpi.comnih.govmdpi.com The stereochemistry of related amino alcohol derivatives has been shown to markedly influence their anti-inflammatory activity. nih.gov Understanding the structural requirements for these activities can guide the design of more potent and selective this compound-based anti-inflammatory agents.

Anti-microbial Mechanisms: The benzothiophene scaffold is present in compounds with anti-microbial activity. benthamdirect.com The mechanisms of action for antimicrobial compounds can include inhibition of cell wall synthesis, disruption of plasma membrane integrity, and interference with nucleic acid or protein synthesis. nih.gov While specific studies on the anti-microbial mechanisms of this compound are limited, the broader class of benzophenones and related structures have shown activity against various microbes. semanticscholar.org The development of novel 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones has demonstrated antibacterial and antibiofilm activity. nih.gov

Anti-cancer Mechanisms: The anti-cancer properties of this compound derivatives are most prominently linked to their activity as SERMs in hormone-dependent cancers like breast cancer. ebrary.netresearchgate.net By antagonizing the estrogen receptor, these compounds can inhibit the growth of cancer cells. researchgate.net Beyond receptor modulation, other benzothiophene derivatives have been shown to possess anti-cancer activity through different mechanisms. For instance, a 6-aminobenzo[b]thiophene 1,1-dioxide derivative exhibited antimitotic effects by arresting cells in prophase, independent of its STAT3 inhibitory activity. acs.org Other related heterocyclic compounds, such as benzo[b]furans, have been designed as tubulin polymerization inhibitors, leading to potent antiproliferative and tumor vascular disrupting properties. nih.gov These diverse mechanisms highlight the potential for developing this compound derivatives with multi-faceted anti-cancer activities.

| Biological Pathway | Mechanism of Action | Key Structural Features |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNFα), Inhibition of inflammatory enzymes (e.g., COX, LOX) | Specific substituents on the benzothiophene core, Stereochemistry of side chains |

| Anti-microbial | Disruption of cell wall/membrane, Inhibition of essential enzymes | Varies depending on the microbial target |

| Anti-cancer | Estrogen receptor antagonism, Inhibition of cell division (antimitotic), Tubulin polymerization inhibition | 6-hydroxy (or benzyloxy as prodrug) group for SERM activity, Specific side chains for targeting other cellular machinery |

Development of this compound as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov Due to their specific interactions with biological targets, this compound derivatives have the potential to be developed into valuable chemical probes. nih.gov Their utility as probes stems from their ability to selectively modulate the function of a single protein target, allowing researchers to dissect its role in complex biological processes.

For example, a highly selective and potent this compound-based estrogen receptor antagonist could be used to study the specific functions of ERα in different cell types and tissues, without the confounding off-target effects of less selective compounds. Furthermore, the inherent fluorescence of the benzothiophene core or the attachment of a fluorescent tag could enable the development of probes for fluorescence imaging, allowing for the real-time visualization of the target protein within a living cell. rsc.org The development of such probes would be invaluable for advancing our understanding of the biological systems in which these compounds are active.

Structure Activity and Structure Property Relationship Sar/spr Analyses for 6 Benzyloxy Benzothiophene Analogues

Systematic Modification of the Benzyloxy Moiety and its Impact on Activity/Properties

The benzyloxy group at the 6-position of the benzothiophene (B83047) core is a significant pharmacophore that can be modified to tune the biological activity of the molecule. The size, electronics, and positioning of this moiety can lead to substantial differences in efficacy and selectivity.

Research into a series of chalcone motifs designed as monoamine oxidase B (MAO-B) inhibitors demonstrates the critical role of the benzyloxy group's placement. In analogues featuring a thiophene (B33073) ring, anchoring the benzyloxy group at the para position of an aromatic ring resulted in the most potent hMAO-B inhibitory activity in the entire series, with a high selectivity index (SI). nih.gov Conversely, shifting the benzyloxy group to the ortho position led to a dramatic decrease in inhibitory function, with a selectivity index over 70 times lower than its para counterpart. nih.gov This highlights that even a simple positional change of the benzyloxy group can profoundly impact biological activity, likely by altering the molecule's ability to fit into the active site of the target enzyme.

Similar trends were observed in other related series. For bromothiophene analogues, the para-benzyloxy compound showed strong hMAO-B inhibition, while the corresponding ortho derivative was the least effective inhibitor in its class. nih.gov This consistent finding across different molecular scaffolds underscores the strategic importance of the para position for the benzyloxy moiety in this class of inhibitors.

| Analogue Series | Benzyloxy Position | Relative hMAO-B Inhibitory Potency | Selectivity Index (SI) Fold Difference (Para vs. Ortho) |

|---|---|---|---|

| Thiophene Chalcones | Para | Very High | 72.99x |

| Thiophene Chalcones | Ortho | Low | |

| Bromothiophene Chalcones | Para | High | 45.39x |

| Bromothiophene Chalcones | Ortho | Very Low |

Influence of Substituents on the Benzothiophene Core on Biological Activity and Physico-chemical Characteristics

Modifications to the central benzothiophene scaffold are fundamental to defining the biological and physical properties of its derivatives. The nature and position of substituents can influence everything from receptor binding affinity to antimicrobial efficacy.

In the context of selective estrogen receptor modulators (SERMs), the 2-arylbenzothiophene scaffold of raloxifene (B1678788) serves as a key example. Structure-activity relationship studies have shown that the hydroxyl group at the 6-position (which is structurally analogous to the ether linkage in 6-benzyloxy-benzothiophene) is crucial for estrogen receptor binding and in vitro activity. nih.gov Further substitution on the benzothiophene core itself, specifically at the 4-, 5-, or 7-positions, generally results in diminished biological activity. nih.gov However, modifications to the 2-aryl group are well-tolerated. nih.gov For instance, replacing the 2-aryl group with alkyl, cycloalkyl, or naphthyl substituents can maintain a biological activity profile similar to that of raloxifene. nih.gov

The biological activity of benzothiophene derivatives is diverse and highly dependent on the substitution pattern. For example, the introduction of an acylhydrazone functional group at the 2-position of a 6-chlorobenzothiophene nucleus has led to the identification of potent antibacterial agents active against multidrug-resistant Staphylococcus aureus. nih.gov Similarly, other studies have found that specific substitutions can impart antifungal, anti-inflammatory, anticancer, and antioxidant properties to the benzothiophene core. ktu.eduresearchgate.netresearchgate.net

| Position of Modification | Type of Modification | Impact on Biological Activity |

|---|---|---|

| Position 6 | Presence of Hydroxy Group | Important for receptor binding and in vitro activity nih.gov |

| Positions 4, 5, or 7 | Additional Substitution | Reduced biological activity nih.gov |

| Position 2 (Aryl Group) | Additional Substitution | Generally tolerated nih.gov |

| Position 2 (Aryl Group) | Replacement with Alkyl/Cycloalkyl | Maintains a profile similar to raloxifene nih.gov |

Correlation of Molecular Geometry and Electronic Structure with Functional Outcomes

The functional properties of benzothiophene derivatives in materials science, such as charge mobility in organic semiconductors and fluorescence, are directly governed by their molecular geometry and electronic structure. The planarity of the conjugated system, intermolecular packing, and orbital energies are key determinants of these outcomes.

Benzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives are high-performing organic semiconductors, and their charge-carrier mobility is heavily influenced by their molecular structure. rsc.orgresearchgate.net Computational and experimental studies have revealed that the length of alkyl side-chains attached to the BTBT core critically controls the intrinsic mobility. rsc.orgresearchgate.net Longer alkyl chains can help regulate intrinsic disorder and improve the balance between different charge transport directions, ultimately enhancing charge-carrier mobility. rsc.org The arrangement of molecules in the solid state, particularly the degree of π-stacking and core-to-core proximity, promotes strong intermolecular orbital coupling, which is essential for efficient charge transport.

The electronic structure also dictates the photophysical properties of these compounds, such as their fluorescence quantum yield. The introduction of various substituents can tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby altering absorption and emission wavelengths. rsc.org The efficiency of fluorescence can be dramatically changed by peripheral substitutions that influence the balance between radiative (light-emitting) and non-radiative decay pathways. nih.govrsc.org For instance, inserting a benzothiophene unit within certain boron and nitrogen-containing molecular skeletons can produce materials with highly efficient, narrowband blue fluorescence, suitable for use in organic light-emitting diodes (OLEDs). rsc.org

| Structural/Electronic Feature | Functional Outcome | Underlying Mechanism |

|---|---|---|

| Long Alkyl Side-Chains on BTBT Core | Enhanced Charge Mobility | Regulates intrinsic disorder, improves packing rsc.orgresearchgate.net |

| Close π-Stacking and Planar Structure | High Charge Mobility | Promotes strong intermolecular orbital coupling for efficient charge transport rsc.org |

| Peripheral Electron Donating/Withdrawing Groups | Tunable Fluorescence Quantum Yield | Alters the balance between radiative and non-radiative decay pathways nih.govrsc.org |

| Insertion into B/N-Containing Skeletons | Efficient, Narrowband Blue Fluorescence | Creates multiple resonance effects that enhance emission properties rsc.org |

Positional Isomerism and its Role in Modulating Biological Activity

Positional isomerism, where substituents are located at different positions on the same molecular scaffold, can have a profound effect on biological activity. This phenomenon is a cornerstone of SAR studies, as it can reveal the specific spatial and electronic requirements for a molecule to interact effectively with its biological target.

As discussed previously, the placement of the benzyloxy group on an associated phenyl ring of a benzothiophene-based chalcone dramatically alters its MAO-B inhibitory activity. The para-substituted isomer exhibits significantly higher potency and selectivity compared to the ortho-substituted isomer, indicating a strict positional requirement for optimal interaction with the enzyme's active site. nih.gov

This principle extends to substitutions on the benzothiophene core itself. In the development of SERMs based on the raloxifene scaffold, it was found that while substitution at the 6-position is favorable, adding substituents at other positions, such as 4, 5, or 7, leads to a decrease in biological activity. nih.gov Studies on other classes of compounds, such as oxazolidinones, have also shown that positional isomerism (e.g., a linearly attached versus an angularly attached benzotriazole moiety) can result in significant differences in antibacterial potency. nih.gov These findings collectively demonstrate that the specific location of functional groups is a critical determinant of a molecule's biological profile.

| Compound Class | Isomer 1 Position | Isomer 2 Position | Observed Activity Difference |

|---|---|---|---|

| Benzyloxy-Chalcones | Para-Benzyloxy | Ortho-Benzyloxy | Para isomer is a significantly more potent and selective hMAO-B inhibitor nih.gov |

| Raloxifene Analogues | Substitution at Position 6 | Substitution at Positions 4, 5, or 7 | Position 6 is favorable; substitution at 4, 5, or 7 reduces activity nih.gov |

Emerging Research Directions and Future Perspectives for 6 Benzyloxy Benzothiophene

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how new molecules are designed and synthesized. frontiersin.org For derivatives of 6-Benzyloxy-benzothiophene, AI and machine learning (ML) offer a pathway to rapidly explore vast chemical spaces and predict molecular properties with increasing accuracy, thereby accelerating the discovery of novel drug candidates and materials. nih.govproquest.com

Generative AI models, for instance, can be employed for the de novo design of new this compound derivatives. nih.gov These algorithms, trained on large datasets of known molecules, can generate novel structures that are optimized for specific properties, such as high affinity for a biological target or desired physicochemical characteristics. youtube.com This process avoids the time and resource-intensive nature of traditional library screening by focusing computational effort on creating molecules with a high probability of success. frontiersin.org

Furthermore, ML is critical for predicting the synthetic accessibility of these newly designed compounds. Retrosynthesis prediction models, particularly those enhanced with transfer learning for complex heterocyclic systems, can propose viable synthetic routes. chemrxiv.orgchemrxiv.org This is crucial for ensuring that the molecules designed in silico can be practically synthesized in the laboratory. By integrating predictive models for both bioactivity and synthesizability, researchers can create a more efficient and streamlined discovery pipeline.

Table 1: Application of AI/ML Models in this compound Research

| AI/ML Application | Model Type | Objective for this compound | Potential Outcome |

|---|---|---|---|

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generate novel derivatives with optimized binding affinity for a specific enzyme or receptor. | Identification of new lead compounds with potentially higher potency and selectivity. |

| Property Prediction (QSAR) | Gradient Boosting, Support Vector Machines (SVM) | Predict biological activity (e.g., anticancer, anti-inflammatory) or physicochemical properties. | Prioritization of derivatives for synthesis and experimental testing. researchgate.net |

| Synthesis Prediction | Transformer-based Models | Propose efficient, high-yield synthetic pathways to novel derivatives. | Reduced development time and cost by avoiding non-viable synthetic routes. chemrxiv.org |

| Active Learning | Bayesian Optimization | Intelligently select the next most informative compound to synthesize and test to improve model accuracy with minimal experiments. | Accelerated optimization of molecular properties by focusing on the most promising areas of chemical space. frontiersin.org |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies in Complex Chemical Environments

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes and comprehending the biological activity of molecules like this compound. Advanced spectroscopic techniques are now enabling researchers to observe chemical transformations in real-time, capturing fleeting intermediates and elucidating complex reaction pathways that were previously inaccessible. nih.gov

Time-resolved spectroscopy, particularly transient absorption and time-resolved infrared (TRIR) spectroscopy, is a powerful tool for studying photoinduced reactions or tracking the kinetics of fast chemical processes. unipr.itwikipedia.org For example, in the synthesis of a this compound derivative via a photocatalytic cross-coupling reaction, TRIR could be used to directly observe the vibrational frequencies of short-lived radical intermediates or excited states, providing definitive evidence for a proposed mechanism. acs.orgnottingham.ac.uk This allows for a precise mapping of the reaction coordinate, from reactants to products, on timescales ranging from picoseconds to milliseconds. wikipedia.org

These techniques are not limited to synthetic chemistry. In biological systems, they can be used to study how a this compound-based drug interacts with its target protein. By monitoring changes in the vibrational spectra of the molecule or the protein upon binding, researchers can gain insights into the specific interactions that govern molecular recognition and the conformational changes that lead to a biological response.

Table 2: Comparison of Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Timescale | Information Provided | Hypothetical Application for this compound |

|---|---|---|---|

| Time-Resolved Infrared (TRIR) Spectroscopy | Femtoseconds to milliseconds | Structural information on transient intermediates (vibrational modes). unipr.it | Observing the formation and decay of radical intermediates during a photocatalytic synthesis step. |

| Transient Absorption (TA) Spectroscopy | Femtoseconds to seconds | Electronic properties and kinetics of excited states and transient species. wikipedia.org | Tracking the lifetime of an excited state in a photophysical study of a fluorescent derivative. |

| Time-Resolved Resonance Raman (TR3) Spectroscopy | Picoseconds to microseconds | Vibrational information specific to a chromophoric part of a molecule. nih.gov | Studying the structural changes in the benzothiophene (B83047) core upon binding to a biological target. |

| In-situ NMR Spectroscopy | Seconds to hours | Detailed structural information and quantification of reactants, intermediates, and products. | Monitoring the progress of a complex, multi-step synthesis to optimize reaction conditions. |

Development of Multifunctional this compound Hybrid Systems for Advanced Applications

The concept of molecular hybridization, where two or more distinct functional moieties are combined into a single molecule, is a powerful strategy for creating advanced materials and therapeutics. The this compound scaffold is an excellent platform for developing such multifunctional systems, owing to its chemical stability and versatile functionalization potential. nih.govmdpi.com

In medicine, this approach could lead to the development of "theranostics," agents that combine therapeutic action with diagnostic imaging capabilities. For instance, a this compound derivative known to have anticancer activity could be chemically linked to a fluorescent dye or a positron-emitting radionuclide. The resulting hybrid molecule could simultaneously treat a tumor and allow for its visualization via fluorescence imaging or Positron Emission Tomography (PET), enabling real-time monitoring of treatment efficacy.

In materials science, benzothiophene-based structures are valued for their electronic properties and are used in organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.net By creating hybrid systems, such as covalent organic frameworks (COFs) or composites with carbon nanotubes, the properties of this compound can be tailored for specific applications. rsc.orgmdpi.com For example, a hybrid material could be designed to have both high charge carrier mobility and strong light emission, making it suitable for next-generation displays and lighting. rsc.org

Table 3: Potential Hybrid Systems Based on this compound

| Hybrid Partner | Resulting System | Target Application | Potential Advantage |

|---|---|---|---|

| Fluorescent Dye (e.g., Fluorescein) | Fluorescent-tagged therapeutic | Theranostics | Simultaneous drug delivery and bio-imaging to track cellular uptake and localization. |

| Targeting Ligand (e.g., Folic Acid) | Targeted drug conjugate | Oncology | Enhanced delivery of the benzothiophene cytotoxic agent to cancer cells overexpressing the folate receptor. |

| Chalcone Moiety | Benzothiophene-chalcone hybrid | Neurodegenerative Disease | Dual-function molecule with potential synergistic activity as a cholinesterase inhibitor. nih.govmdpi.com |

| Porphyrin or other π-conjugated systems | Organic semiconductor material | Organic Electronics (OLEDs/OFETs) | Tunable optical and electronic properties for creating highly efficient electronic devices. mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Modalities based on Mechanistic Insights

The benzothiophene core is a "privileged scaffold" in medicinal chemistry, most notably forming the backbone of Raloxifene (B1678788), a selective estrogen receptor modulator (SERM) used to treat osteoporosis and prevent breast cancer. malayajournal.orgwikipedia.org The established activity of this class of molecules provides a strong foundation for exploring new therapeutic applications for this compound derivatives.

A deeper mechanistic understanding of how benzothiophene-based SERMs interact with estrogen receptors (ERα and ERβ) can guide the design of new modulators with improved tissue selectivity or novel activity profiles. nih.gov For example, by elucidating the precise structural determinants for agonist versus antagonist activity in different tissues, it may be possible to design a this compound derivative that retains the bone-protective effects of Raloxifene while having a more favorable profile on other tissues. benthamdirect.com

Beyond estrogen receptors, the structural versatility of the benzothiophene scaffold allows it to interact with a wide range of other biological targets. ijpsjournal.combenthamdirect.com Studies have shown that benzothiophene derivatives can act as inhibitors of enzymes like cholinesterase (relevant to Alzheimer's disease) or kinases involved in cancer signaling pathways. nih.govsciforum.net By applying a mechanism-based approach, where the design of new molecules is guided by a structural understanding of the drug-target interaction, researchers can systematically explore these and other target families. This could lead to the development of this compound-based therapies for a host of conditions, including neurodegenerative diseases, inflammatory disorders, and various cancers. nih.govnih.gov

Table 4: Known and Novel Biological Targets for Benzothiophene Scaffolds

| Target Class | Known Target Example | Therapeutic Area | Future Exploration for this compound Derivatives |

|---|---|---|---|

| Nuclear Receptors | Estrogen Receptors (ERα, ERβ) | Osteoporosis, Breast Cancer malayajournal.org | Design of next-generation SERMs with improved tissue-selectivity; investigation of activity at other nuclear receptors (e.g., androgen, progesterone (B1679170) receptors). |

| Enzymes | Cholinesterases (AChE, BChE) | Alzheimer's Disease nih.gov | Optimization of inhibitory potency and selectivity; exploration of other enzyme targets like kinases, proteases, or lipoxygenases. |

| G-Protein Coupled Receptors (GPCRs) | Serotonin Receptors (e.g., 5-HT1A) | Central Nervous System Disorders | Screening for activity against a panel of GPCRs to identify novel modulators for psychiatric or neurological conditions. |

| Ion Channels | Potassium Channels | Cardiovascular Disease | Investigation of potential ion channel modulating activity for applications in arrhythmia or hypertension. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.